molecular formula C23H18F6N2O B11493608 5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B11493608
M. Wt: 452.4 g/mol
InChI Key: NBJPNSWFMHRPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anticancer, and anti-inflammatory properties . The presence of trifluoromethyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways in the body. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, 5-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE stands out due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and biological activity. Similar compounds include other trifluoromethylated indole derivatives, which also exhibit diverse biological activities and have been studied for their potential therapeutic applications .

Properties

Molecular Formula

C23H18F6N2O

Molecular Weight

452.4 g/mol

IUPAC Name

5-methyl-3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C23H18F6N2O/c1-13-8-9-19-18(10-13)20(30-16-6-2-4-14(11-16)22(24,25)26)21(32)31(19)17-7-3-5-15(12-17)23(27,28)29/h2-7,9,11-13,30H,8,10H2,1H3

InChI Key

NBJPNSWFMHRPPA-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1

Origin of Product

United States

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